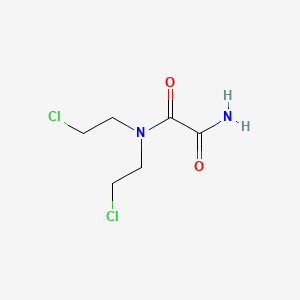

N1,N1-Bis(2-chloroethyl)oxalamide

Description

Contextualization of Oxalamide Chemistry in Medicinal and Materials Science Research

The oxalamide framework is a versatile scaffold that has found applications in both medicinal chemistry and materials science. In the realm of medicine, oxalamide derivatives have been explored for a range of biological activities. The rigid and planar nature of the oxalamide core, combined with its hydrogen bonding capabilities, allows for specific interactions with biological targets such as enzymes and receptors. nih.gov For instance, various oxalamide derivatives have been investigated as potential inhibitors for enzymes like neuraminidase, which is a key target in anti-influenza drug development. nih.gov

In materials science, the oxalamide moiety is valued for its ability to form strong intermolecular hydrogen bonds, which can influence the properties of polymers and other materials. These interactions can enhance crystallinity and thermal stability. For example, the incorporation of oxalamide segments into polymers like poly(L-lactide) has been shown to improve their crystallization performance by acting as self-heteronucleation sites. Oxalamide-based structures are also utilized in the formation of coordination polymers, where the oxalamide ligand can coordinate with metal ions to create extended networks with interesting magnetic or catalytic properties.

Rationale for the Investigation of N1,N1-Bis(2-chloroethyl)oxalamide and Related Halogenated Amide Structures

The specific focus on This compound stems from the unique properties imparted by the chloroethyl groups. The presence of the carbon-chlorine bond introduces reactivity that is not present in simple alkyl amides. The chloroethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. This alkylating potential is a cornerstone of many anticancer drugs.

The rationale for investigating this and other halogenated amide structures is multifaceted:

Biological Activity: The introduction of halogen atoms can significantly modulate the biological activity of a molecule. In the case of chloroethyl amides, the primary interest lies in their potential cytotoxic effects against cancer cells. The bis(2-chloroethyl)amine (B1207034) moiety is a classic pharmacophore found in many clinically used nitrogen mustard anticancer agents. researchgate.net The hypothesis is that by incorporating this functionality into an oxalamide scaffold, it may be possible to develop novel therapeutic agents with unique targeting or activity profiles.

Reactive Intermediates: Halogenated amides can serve as precursors to reactive intermediates. For example, the chloroethyl group can cyclize to form a highly reactive aziridinium (B1262131) ion, which is believed to be the ultimate alkylating species for many nitrogen mustards. Understanding the formation and reactivity of such intermediates is crucial for designing more effective and less toxic drugs.

Material Properties: In materials science, the incorporation of halogen atoms can influence properties such as flame retardancy, polymer stability, and reactivity for further functionalization. Halogenated compounds can act as crosslinking agents, imparting rigidity and altering the mechanical and thermal properties of polymers.

Overview of Current Research Trajectories in Chloroethyl Amide Compounds

Current research involving chloroethyl amide compounds is largely concentrated in the field of medicinal chemistry, with a strong emphasis on the development of new anticancer agents. Researchers are exploring several strategies to enhance the efficacy and reduce the toxicity of these compounds.

One major trajectory involves the design of targeted drug delivery systems. This approach aims to deliver the cytotoxic chloroethylamino group specifically to cancer cells, thereby minimizing damage to healthy tissues. This can be achieved by attaching the chloroethyl amide moiety to a carrier molecule that has a high affinity for a receptor that is overexpressed on cancer cells.

Another area of active investigation is the synthesis of novel chloroethylamino derivatives with modified structures to overcome drug resistance. nih.gov Cisplatin resistance is a major challenge in cancer therapy, and novel compounds that can circumvent these resistance mechanisms are urgently needed. Research has shown that some 1,4-disubstituted chloroethylaminoanthraquinones exhibit potent cytotoxicity against cisplatin-resistant ovarian cancer cell lines. nih.gov

Furthermore, there is ongoing research into the fundamental chemistry of chloroethyl amides, including their reaction mechanisms and the nature of the DNA lesions they produce. A deeper understanding of these processes is essential for the rational design of the next generation of chloroethyl amide-based therapeutics.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N,N'-bis(2-chloroethyl)oxamide | PubChem nih.gov |

| Molecular Formula | C6H10Cl2N2O2 | PubChem nih.gov |

| Molecular Weight | 213.06 g/mol | PubChem nih.gov |

| CAS Number | 16813-43-7 | PubChem nih.gov |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| XLogP3 | 0.4 | PubChem nih.gov |

Detailed Research Findings

While specific, in-depth research publications focusing exclusively on This compound are limited in the public domain, valuable insights can be gleaned from studies on structurally related compounds.

Research into compounds containing the bis(2-chloroethyl)amine moiety has a long history, primarily in the context of nitrogen mustards used in chemotherapy. The cytotoxic effect of these compounds is attributed to their ability to alkylate DNA, leading to the formation of interstrand and intrastrand crosslinks. nih.gov This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-bis(2-chloroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-1-3-10(4-2-8)6(12)5(9)11/h1-4H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZQAXDMEQCKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1,n1 Bis 2 Chloroethyl Oxalamide and Oxalamide Frameworks

Conventional Approaches to Oxalamide Synthesis

The construction of the oxalamide core can be achieved through several established synthetic methodologies. These methods are generally applicable to a wide range of amine substrates, providing access to a diverse library of oxalamide derivatives.

Oxalyl Chloride-Amine Condensation Reactions

A primary and widely used method for synthesizing oxalamides is the condensation reaction between oxalyl chloride and an appropriate amine. wikipedia.orgrsc.org This reaction is a type of acylation where the highly reactive oxalyl chloride readily reacts with two equivalents of an amine to form the corresponding N,N'-disubstituted oxalamide. The reaction typically proceeds with the release of two molecules of hydrogen chloride, which is often neutralized by the excess amine or an added base like pyridine. wikipedia.org This method is favored for its efficiency and the high reactivity of oxalyl chloride, which serves as a precursor for generating various oxamide (B166460) derivatives.

Oxidative Carbonylation of Amines

Oxidative carbonylation of amines presents an alternative route to oxalamides. rsc.orgnih.gov This method involves the reaction of amines with carbon monoxide in the presence of an oxidant and a catalyst, often a palladium complex. rsc.orgresearchgate.net While this approach can be advantageous by avoiding the use of the toxic and corrosive oxalyl chloride, it can sometimes lead to the formation of urea (B33335) byproducts. researchgate.net Research has focused on developing more selective and efficient catalytic systems to favor the formation of oxalamides. For instance, palladium-catalyzed oxidative carbonylation has been established for about three decades and typically requires stoichiometric or greater amounts of an oxidant. researchgate.net More recent developments include the use of visible light to replace the chemical oxidant, offering a more environmentally friendly approach. researchgate.net

Aminolysis of Oxalates

The aminolysis of oxalates, which are the diesters of oxalic acid, is another viable method for preparing oxalamides. rsc.orgnih.gov In this reaction, a dialkyl oxalate (B1200264) is treated with an amine, resulting in the displacement of the alkoxy groups to form the amide bonds. This method is considered a more atom-economical and environmentally benign strategy compared to the oxalyl chloride method. researchgate.net The reaction conditions can be tuned to favor the formation of the desired oxalamide. For example, the synthesis of monoalkyl oxalates, which can be precursors to unsymmetrical oxalamides, has been achieved through the selective monohydrolysis of symmetric diesters under mild conditions. nih.gov

Targeted Synthesis of N,N'-Bis(2-chloroethyl)oxalamide

The synthesis of the specific compound N,N'-Bis(2-chloroethyl)oxalamide (C6H10Cl2N2O2) nih.gov involves more tailored strategies, often starting from a precursor that already contains the desired N,N'-disubstituted oxamide core.

Chlorination of N,N'-Bis(2-hydroxyethyl)oxalamide Precursors

A key strategy for the synthesis of N,N'-Bis(2-chloroethyl)oxalamide is the chlorination of its di-hydroxy precursor, N,N'-Bis(2-hydroxyethyl)oxalamide. thermofisher.comfishersci.canist.gov This precursor is a white crystalline powder and serves as an important intermediate in organic synthesis. thermofisher.com The hydroxyl groups of N,N'-Bis(2-hydroxyethyl)oxalamide can be converted to chloro groups using standard chlorinating agents. This two-step approach, involving the initial synthesis of the diol followed by chlorination, allows for a controlled introduction of the chloroethyl functionalities.

| Precursor Compound | Chemical Formula | Molecular Weight | CAS Number |

| N,N'-Bis(2-hydroxyethyl)oxamide | C6H12N2O4 | 176.17 g/mol | 1871-89-2 |

Exploration of Alternative Synthetic Pathways for Bis(chloroethyl)amine Analogues

Research into the synthesis of related bis(2-chloroethyl)amine (B1207034) analogues provides insights into potential alternative pathways for N,N'-Bis(2-chloroethyl)oxalamide. For instance, methods for producing N,N-bis(2-chloroethyl)amine hydrochloride are well-established, often involving phosphorylation reactions with reagents like phosphorous oxychloride. google.com While not directly applied to the synthesis of the target oxalamide, these methods demonstrate established procedures for handling the bis(2-chloroethyl)amine moiety, which is a key structural feature. The cytotoxic moiety bis-(2-chloroethyl)amine has been converted into corresponding carbamoyl (B1232498) derivatives in multi-step syntheses. researchgate.net These synthetic strategies for structurally similar compounds could potentially be adapted for the synthesis of N,N'-Bis(2-chloroethyl)oxalamide.

Sustainable and Atom-Economic Synthetic Strategies for Oxalamides

Atom economy is a fundamental principle of green chemistry that seeks to maximize the incorporation of reactant atoms into the final desired product. jk-sci.comchemrxiv.org Traditional syntheses of oxalamides often fall short of this ideal. nih.gov However, recent advancements have led to highly atom-economic and sustainable methods, such as the direct dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.govrsc.org

This process represents a significant improvement over conventional methods, which might involve multiple steps and the use of stoichiometric oxidants, leading to substantial waste. nih.gov The ADC reaction provides a direct pathway to the oxalamide core from readily available starting materials. Research has demonstrated the viability of this method for a range of primary amines, including aliphatic, benzylic, and cyclic amines, to produce various oxalamides in good to excellent yields. researchgate.net

The proposed mechanism for this reaction begins with the deprotonation of the catalyst by a base, which then reacts with ethylene glycol. nih.gov Through a series of steps involving hydride elimination and reaction with the amine, an α-hydroxy amide intermediate is formed. This intermediate then reacts with a second molecule of the amine in a similar catalytic cycle to yield the final oxalamide product. researchgate.net

The success of the acceptorless dehydrogenative coupling strategy is critically dependent on the catalyst. Homogeneous ruthenium pincer complexes have been identified as highly effective catalysts for this transformation. nih.govrsc.orgnih.gov Specifically, a ruthenium pincer complex, Ru-MACHO-BH, in the presence of a base like potassium tert-butoxide (tBuOK), has proven to be a robust catalytic system for the dehydrogenative coupling of ethylene glycol with various amines. researchgate.netnih.gov

The reaction is typically carried out at elevated temperatures (e.g., 135 °C) in a suitable solvent system. researchgate.net The catalytic efficiency of different ruthenium pincer complexes has been evaluated, leading to the optimization of the reaction conditions to achieve high yields of the desired oxalamide products. researchgate.net

Interestingly, the same ruthenium catalyst can also facilitate the reverse reaction: the hydrogenation of oxalamides back to their constituent amines and ethylene glycol, highlighting the versatility of the catalytic system. nih.govrsc.org This reversibility underscores the thermodynamic landscape of the reaction and the catalyst's ability to operate in both directions under different conditions.

Research Findings on Ruthenium-Catalyzed Oxalamide Synthesis

The scope of the ruthenium-catalyzed dehydrogenative coupling has been explored with various amines, demonstrating its broad applicability. The following table summarizes the synthesis of several N,N'-disubstituted oxalamides from ethylene glycol and corresponding primary amines.

| Amine Substrate | Product | Isolated Yield (%) |

| Hexan-1-amine | N,N'-dihexyl-oxalamide | 96 |

| Benzylamine | N,N'-dibenzyl-oxalamide | 66 |

| Pentan-1-amine | N,N'-dipentyl-oxalamide | 93 |

| Heptan-1-amine | N,N'-diheptyl-oxalamide | 95 |

| Dodecan-1-amine | N,N'-didodecyl-oxalamide | 90 |

| 2-Methoxyethan-1-amine | N,N'-bis(2-methoxyethyl)oxalamide | 85 |

| Cyclohexanamine | N,N'-dicyclohexyl-oxalamide | 84 |

| Morpholine | 2,2'-(Oxalylbis(azanediyl))bis(oxo)dimorpholine | 83 |

| Data sourced from research on ruthenium-catalyzed dehydrogenative coupling of ethylene glycol and amines. researchgate.net |

Structure Activity Relationship Sar Studies and Derivatization Strategies of N1,n1 Bis 2 Chloroethyl Oxalamide

Design and Synthesis of N1,N1-Bis(2-chloroethyl)oxalamide Analogues and Derivatives

The design and synthesis of analogues of this compound are primarily focused on three key structural components: the chloroethyl moieties, the oxalamide core, and the potential for creating hybrid molecules.

Systematic modifications could include:

Halogen Substitution: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine, iodine) would alter the leaving group ability and, consequently, the rate of aziridinium (B1262131) ion formation and subsequent alkylation. Generally, other halogens besides chlorine tend to decrease the activity of nitrogen mustards. slideshare.net

Alkyl Chain Modification: Increasing or decreasing the length of the ethylene (B1197577) chain between the nitrogen and the halogen is known to abolish the activity of nitrogen mustards. slideshare.net

Introduction of Substituents: Adding substituents to the ethyl chain could influence the electronic properties and steric hindrance, potentially modulating reactivity and target selectivity.

| Modification | Rationale | Predicted Outcome on Alkylating Activity |

| Replacement of Cl with F | Increased bond strength, less effective leaving group | Decreased |

| Replacement of Cl with Br | Weaker bond, better leaving group | Potentially Increased |

| Replacement of Cl with I | Weakest C-X bond, best leaving group | Highest reactivity, potentially less selective |

| Extension of ethyl to propyl chain | Altered geometry for intramolecular cyclization | Likely Abolished |

This table presents hypothetical outcomes based on established principles of nitrogen mustard chemistry.

Strategies for altering the oxalamide core include:

Linker Length and Flexibility: Replacing the oxalamide with other dicarboxylic acid amides of varying lengths (e.g., malonamide, succinamide, adipamide) would change the distance and spatial orientation between the two alkylating moieties. This could be critical for the efficiency of DNA inter- and intra-strand cross-linking.

Conformational Rigidity: Introducing cyclic structures or double bonds into the linker could restrict its conformational freedom, potentially leading to more specific interactions with the target.

Heteroatom Substitution: The amide nitrogen or carbonyl oxygen atoms in the oxalamide core could be replaced with other heteroatoms to modulate hydrogen bonding capacity, solubility, and metabolic stability.

| Oxalamide Core Analogue | Structural Change | Potential Impact |

| Malonamide | Shortening of the linker | Altered distance for DNA cross-linking |

| Succinamide | Lengthening of the linker | Increased flexibility and altered cross-linking geometry |

| Phthalamide | Introduction of a rigid aromatic ring | Restricted conformation, potential for altered target binding |

| Thio-oxalamide | Replacement of carbonyl oxygen with sulfur | Altered electronic properties and hydrogen bonding capacity |

This table illustrates potential structural modifications to the oxalamide core and their hypothetical consequences.

A promising strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single chemical entity with a potentially synergistic or novel mechanism of action. nih.govpatrinum.chnih.govresearchgate.net In the context of this compound, the nitrogen mustard moiety can be conjugated with other molecules to enhance its therapeutic potential.

Examples of hybrid design strategies include:

Targeting Moieties: The oxalamide unit can be extended to incorporate a ligand that binds to a specific receptor or transporter that is overexpressed on cancer cells. This could lead to targeted delivery of the alkylating agent, thereby increasing its efficacy and reducing systemic toxicity.

Combination with Other Anticancer Agents: this compound could be linked to another cytotoxic agent with a different mechanism of action, such as a topoisomerase inhibitor or a kinase inhibitor.

Natural Product Hybrids: Conjugation with natural products known for their anticancer properties could result in hybrid molecules with improved potency and selectivity. nih.gov

Elucidation of Structure-Activity Correlations through Compound Libraries

To systematically investigate the SAR of this compound, the synthesis and screening of a focused compound library are essential. nih.govchemrxiv.org Such a library would comprise a collection of analogues with systematic variations in the chloroethyl moieties and the oxalamide core, as described in the preceding sections.

The library would be screened in a panel of biological assays to determine key parameters such as:

DNA Alkylating Activity: To quantify the ability of the compounds to form adducts with DNA.

DNA Cross-linking Efficiency: To measure the formation of inter- and intra-strand cross-links, which are often correlated with cytotoxicity for bifunctional alkylating agents. nih.gov

Selectivity: To compare the cytotoxicity against cancer cells versus normal, non-cancerous cells.

The data obtained from these screenings would allow for the elucidation of clear SAR trends.

| Compound ID | Chloroethyl Moiety Modification | Oxalamide Core Modification | Hypothetical IC50 (µM) |

| Ref-01 | N1,N1-Bis(2-chloroethyl) | Oxalamide | 15.2 |

| A-01 | N1,N1-Bis(2-bromoethyl) | Oxalamide | 10.5 |

| A-02 | N1,N1-Bis(2-fluoroethyl) | Oxalamide | >100 |

| B-01 | N1,N1-Bis(2-chloroethyl) | Succinamide | 25.8 |

| B-02 | N1,N1-Bis(2-chloroethyl) | Phthalamide | 18.1 |

| C-01 | N1,N1-Bis(2-bromoethyl) | Succinamide | 19.3 |

This table provides an example of a small compound library with hypothetical cytotoxicity data to illustrate how SAR correlations could be established.

Rational Design Principles for Optimized Research Probes and Investigational Compounds

The insights gained from SAR studies provide the foundation for the rational design of new and improved compounds. acs.org The goal is to optimize the structure to achieve a desired pharmacological profile, such as increased potency, enhanced selectivity, or improved pharmacokinetic properties.

Key principles for the rational design of this compound-based compounds include:

Balancing Reactivity and Selectivity: The alkylating reactivity of the chloroethyl groups is essential for activity but must be controlled to minimize off-target toxicity. The SAR data can guide the fine-tuning of this reactivity.

Optimizing the Linker: The structure of the linker is critical for positioning the two alkylating arms for effective DNA cross-linking. The ideal linker will have the optimal length and conformational flexibility to facilitate this process.

Incorporating Targeting Moieties: For the development of next-generation agents, the incorporation of functionalities that can direct the molecule to cancer cells is a key strategy to improve the therapeutic index.

By applying these principles, it is possible to move from initial lead compounds to optimized investigational agents with a greater potential for therapeutic application.

Preclinical Efficacy and Biological Activity Profiling of N1,n1 Bis 2 Chloroethyl Oxalamide and Derivatives

In Vitro Assessment of Biological Activities

The in vitro evaluation of N1,N1-Bis(2-chloroethyl)oxalamide and its analogs has been instrumental in elucidating their mechanisms of action at a molecular and cellular level. These studies form the foundation for understanding their potential therapeutic applications.

Enzyme Inhibition and Activation Assays

While specific enzyme inhibition or activation data for this compound is not extensively detailed in the public domain, the broader class of oxalamide derivatives has been investigated for such properties. For instance, related compounds are explored for their ability to inhibit enzymes crucial for cell growth and proliferation, which is a key characteristic of potential anticancer agents. Some oxalamide derivatives have been suggested to exhibit their antimicrobial effects through the inhibition of essential microbial enzymes.

Receptor Binding and Modulation Studies

The interaction of this compound derivatives with biological receptors is a key area of investigation. One notable example is the oxalamide derivative BNM-III-170, which acts as a CD4-mimetic. This compound's chloro-fluorophenyl group is critical for its binding activity, suggesting that the 2-chlorophenyl group in similar compounds may also play a role in receptor-targeted interactions. Such findings highlight the potential for designing oxalamide derivatives that can modulate specific receptor functions.

Cell-Based Functional Assays for Biological Response

Cell-based assays have provided significant insights into the biological effects of oxalamide derivatives. Studies on compounds with structural similarities to this compound have demonstrated significant anticancer properties. For example, certain derivatives are believed to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including those of breast and lung cancer, with IC50 values in the micromolar range.

Furthermore, some oxalamide compounds have shown promise as antimicrobial agents. They have demonstrated activity against both Gram-positive and Gram-negative bacteria, with suggested mechanisms including the disruption of bacterial cell membranes.

In Vivo Preclinical Models for Activity Evaluation

The promising in vitro results have led to the evaluation of this compound derivatives in various animal models to assess their activity and efficacy in a whole-organism context.

Murine Models for Antitumor Activity Assessment

The antitumor potential of derivatives of this compound has been demonstrated in several murine tumor models. A notable example is the compound mitozolomide (B1676608), an 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which has shown curative action against a range of murine tumors. nih.gov

This compound has demonstrated potent effects against various cancer models, as detailed in the table below.

| Tumor Model | Route of Administration | Outcome |

| L1210 Leukemia | i.p. | Cures achieved |

| P388 Leukemia | i.p. | Cures achieved |

| TLX5 Lymphoma | s.c. | Potent effects observed |

| B16 Melanoma | i.p. | Potent effects observed |

| Lewis Lung Carcinoma | i.p. | Significant survival increase |

| Colon 26 | i.p. | Significant survival increase |

| Colon 38 | Not specified | Complete cures |

| M5076 Sarcoma | Not specified | Complete cures |

| ADJ/PC6A Plasmacytoma | Not specified | Complete cures |

Table 1: Antitumor Activity of Mitozolomide in Murine Models. nih.gov

Interestingly, while mitozolomide was ineffective against an L1210 leukemia line resistant to 1,3-bis(2-chloroethyl)-1-nitrosourea, it successfully cured animals with L1210 leukemia that had developed resistance to cyclophosphamide. nih.gov

Rodent Models for Anticonvulsant Activity

While there is no specific information available regarding the anticonvulsant activity of this compound or its direct derivatives in rodent models, other classes of compounds have been evaluated for this purpose. For instance, 2,4(1H)-diarylimidazoles have been tested in acute rodent seizure models (MES and scMet) and have shown anticonvulsant activity. nih.gov These studies identified several compounds with significant efficacy, suggesting that nitrogen-containing heterocyclic compounds can be a fruitful area for the development of new antiepileptic drugs. nih.gov Although this research does not directly involve this compound, it provides a framework for how such activity could be assessed in rodent models if this compound were to be investigated for neurological applications.

Evaluation in Microbial Susceptibility Models

Despite a comprehensive search of scientific literature and databases, no specific research findings or data on the evaluation of this compound in microbial susceptibility models were identified. Publicly available studies detailing the antibacterial or antifungal activity, including minimum inhibitory concentration (MIC) values against various microbial strains, for this particular chemical compound are not present in the reviewed sources.

While research exists on the antimicrobial properties of other oxalamide derivatives and compounds containing chloroethyl moieties, this information does not directly pertain to this compound. Therefore, a detailed account of its preclinical efficacy and biological activity profile in microbial susceptibility models cannot be provided at this time.

Data Table: Microbial Susceptibility of this compound

No data available.

Future Research Directions and Translational Potential of N1,n1 Bis 2 Chloroethyl Oxalamide Research

Emerging Methodologies in Oxalamide Synthesis and Functionalization

The synthesis of oxalamides, including N1,N1-Bis(2-chloroethyl)oxalamide, is evolving from traditional methods towards more sustainable and efficient protocols.

Conventional vs. Emerging Synthesis: Traditional synthesis often relies on the reaction of oxalyl chloride with the corresponding amine. nih.govsemanticscholar.org While effective, this method can be limited by the use of hazardous reagents and the generation of stoichiometric waste. nih.govsemanticscholar.org

A significant advancement is the development of acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol and amines, catalyzed by ruthenium pincer complexes. nih.govsemanticscholar.orgrsc.orgnih.gov This method is highly atom-economical and environmentally benign, producing only hydrogen gas as a byproduct. nih.govsemanticscholar.org The same catalytic system can also facilitate the reverse reaction, the hydrogenation of oxalamides back to amines and ethylene glycol, highlighting its sustainability. nih.govresearchgate.net

| Method | Reactants | Catalyst/Reagent | Byproducts | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Method | Oxalyl Chloride, Amine | Base (e.g., Triethylamine) | Amine Hydrochloride Salt | Well-established, versatile | nih.gov, semanticscholar.org |

| Acceptorless Dehydrogenative Coupling | Ethylene Glycol, Amine | Ruthenium Pincer Complex | H₂ | Atom-economical, sustainable, green | nih.gov, rsc.org, nih.gov, researchgate.net, semanticscholar.org |

| Aminolysis of Oxalates | Diethyl Oxalate (B1200264), Amine | None (Heat) | Ethanol | Simple, avoids harsh reagents | nih.gov, researchgate.net |

Functionalization: Future research will likely focus on the functionalization of the oxalamide scaffold to modulate its properties. This could involve introducing additional coordinating groups to the N-alkyl chains to enhance catalytic efficiency for applications like copper-catalyzed arylation reactions. rsc.org For this compound, this could mean creating derivatives with altered solubility, targeting capabilities, or reactivity of the chloroethyl groups. The synthesis of mixed or unsymmetrical oxalamides, where the two amine substituents are different, also presents a route to novel functionalities and applications. nih.gov

Potential for Applications in Advanced Chemical Biology and Materials Science

The unique bifunctional nature of this compound opens up avenues for its use in diverse scientific fields.

Chemical Biology: The primary application in chemical biology stems from its role as a DNA alkylating agent. Bifunctional agents like this can form interstrand and intrastrand cross-links in DNA, which are highly cytotoxic and effective at inhibiting the replication of cancer cells. nursingcenter.comresearchgate.netnih.gov

Probes for DNA Repair: It can be used as a tool to induce specific types of DNA damage, allowing researchers to study the cellular mechanisms of DNA repair.

Anticancer Drug Development: While many classical nitrogen mustards exist, the oxalamide linker may confer unique properties, such as altered cell permeability or DNA binding affinity. Novel analogues of bis(2-chloroethyl)amine (B1207034) have shown potent cytotoxic effects and activity as topoisomerase II inhibitors. nih.gov Oxalamide-bridged ferrocenes have also demonstrated growth-inhibitory properties against human tumor cell lines. acs.org

Materials Science: The oxalamide core is a key structural motif for creating advanced materials through self-assembly and coordination chemistry.

Coordination Polymers: Oxalamides are effective chelating ligands that can coordinate with various metal ions, forming coordination polymers with potentially interesting magnetic, optical, or catalytic properties. researchgate.net

Nucleating Agents: Oxalamide-based compounds can act as highly effective nucleating agents for semi-crystalline polymers like poly(hydroxyalkanoate)s (PHAs) and isotactic polypropylene (B1209903) (iPP). researchgate.netnih.govnih.gov They self-assemble from the polymer melt to form crystals that enhance the polymer's crystallization rate and crystallinity, which is crucial for industrial processing. researchgate.netnih.gov

Corrosion Inhibitors: Recently, an oxalamide derivative was synthesized and shown to be an effective corrosion inhibitor for copper in saline environments by forming a protective film on the metal surface. researchgate.net

| Field | Potential Application | Underlying Mechanism/Property | Reference |

|---|---|---|---|

| Chemical Biology | Anticancer Agent | Bifunctional DNA alkylation, inducing interstrand cross-links | nursingcenter.com, researchgate.net, nih.gov |

| Chemical Biology | Tool for DNA Repair Studies | Induction of specific DNA lesions | nih.gov |

| Materials Science | Polymer Nucleating Agent | Self-assembly from polymer melt into nucleating crystals | researchgate.net, nih.gov, nih.gov |

| Materials Science | Ligand for Coordination Polymers | Chelation of metal ions via oxalamide group | researchgate.net |

| Materials Science | Corrosion Inhibitor | Adsorption and formation of a protective film on metal surfaces | researchgate.net |

Identification of Research Gaps and Unexplored Areas

Despite its potential, research specifically on this compound is limited, and several areas remain unexplored.

Specific Biological Activity: While the bis(2-chloroethyl)amine group implies cytotoxicity, detailed studies on this compound against various cancer cell lines are lacking. Its specific mechanism of action, potential for selective toxicity, and interaction with DNA repair pathways are yet to be fully elucidated.

Application of Modern Synthesis: The application of sustainable synthesis methods, such as the ruthenium-catalyzed ADC, to produce this compound has not been reported. Optimizing these green methods for this specific halogenated compound is a significant research gap.

Materials Science Exploration: The potential of this compound as a monomer for creating novel functional polymers or as a cross-linking agent in material synthesis is entirely unexplored. Its self-assembly properties and potential as a nucleating agent have not been investigated.

Functionalization and Derivatization: There is a lack of research into creating derivatives of this compound. Functionalizing the oxalamide backbone or modifying the chloroethyl groups could lead to compounds with improved therapeutic indices or novel material properties. For instance, creating analogues with different linker lengths or rigidities could fine-tune their DNA cross-linking capabilities.

Broader Scientific Impact and Implications for Related Classes of Chemical Entities

Research into this compound could have a significant impact on several fields and related classes of molecules.

Informing Drug Design: A deeper understanding of how the oxalamide linker modulates the reactivity and biological activity of the bis(2-chloroethyl)amine warhead can provide valuable insights for designing next-generation bifunctional alkylating agents. nih.gov This could lead to new anticancer drugs with enhanced selectivity and reduced side effects. The oxalamide scaffold itself is a key component in various biologically active molecules, including anticoagulants and antiviral agents, making this research broadly relevant. nih.govrsc.org

Advancing Sustainable Chemistry: Successfully applying and optimizing green synthesis routes like ADC for a halogenated, functional molecule like this compound would represent a significant step forward for sustainable pharmaceutical and chemical manufacturing. semanticscholar.org

Developing Multifunctional Materials: This compound serves as a model for creating multifunctional materials where one part of the molecule provides a structural role (e.g., forming a polymer backbone or self-assembling) while another part provides a reactive function (e.g., cross-linking or surface binding). This could lead to the development of novel "smart" materials, such as self-healing polymers or substrates for bioconjugation.

Expanding the Utility of Oxalamides: The oxalamide motif is increasingly recognized for its utility as a ligand in catalysis, a building block for supramolecular chemistry, and a functional component in bioactive compounds. nih.govrsc.orgacs.org Research into this specific derivative will contribute to the broader understanding and application of the entire oxalamide class of chemical entities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N1,N1-Bis(2-chloroethyl)oxalamide derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with amines (e.g., 3-methoxypropylamine) in solvents like chloroform or 1,4-dioxane under reflux conditions (70–80°C). Triethylamine is often used as a base to neutralize HCl byproducts . Purification is achieved via recrystallization (e.g., using ethanol or chloroform) or column chromatography for higher yields (75–95%) .

Q. How can IR and NMR spectroscopy validate the structure of this compound derivatives?

- Methodological Answer :

- IR : Key absorptions include N–H stretches (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Cl (600–800 cm⁻¹). For example, beta-lactam C=O bands appear at ~1696 cm⁻¹ in azetidinone derivatives .

- NMR : NMR shows peaks for aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups adjacent to Cl (δ 3.0–4.5 ppm), and NH signals (δ 8.0–9.0 ppm). NMR confirms carbonyl carbons (δ 160–170 ppm) and chlorinated alkyl chains .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is acutely toxic (H302, H315) and releases HCl gas upon decomposition. Use fume hoods, wear nitrile gloves, and avoid oxidizers. Store in sealed containers at room temperature with desiccants. Emergency protocols include rinsing exposed skin/eyes with water and using activated charcoal for ingestion .

Q. How does solvent choice impact the stability of this compound during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., chloroform, dioxane) stabilize intermediates by minimizing hydrolysis. Anhydrous conditions are critical to prevent side reactions (e.g., ring-opening in azetidinones). Zinc chloride or other Lewis acids may catalyze cyclization steps .

Advanced Research Questions

Q. What strategies optimize the nucleation efficiency of oxalamide derivatives in biodegradable polyesters like PHB?

- Methodological Answer : Modify molecular architecture to enhance miscibility with the polymer matrix. Shorter flexible spacers (e.g., hexane-1,6-diyl) promote phase separation near the crystallization temperature. Terminal groups mimicking PHB’s repeat units (e.g., hydroxyl or methyl) improve dissolution during melt-processing. DSC and solid-state NMR track conformational changes during nucleation .

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The chloroethyl groups act as electron-withdrawing substituents, enhancing the electrophilicity of the oxalamide core. Steric hindrance from bulky aryl substituents (e.g., 2-fluoro-6-methylphenyl) slows ligand exchange kinetics. X-ray crystallography (e.g., OREP diagrams) and NMR quantify binding affinities in ruthenium complexes .

Q. What mechanisms explain contradictory cytotoxicity results in cell-based assays for chloroethyl-substituted oxalamides?

- Methodological Answer : Discrepancies arise from differential membrane permeability (logP values >2 favor uptake) and intracellular glutathione levels, which detoxify alkylating agents. Use flow cytometry to measure ROS generation and DNA cross-linking (via comet assays). Compare IC₅₀ values in wild-type vs. DNA repair-deficient cell lines .

Q. How can computational modeling predict the thermal degradation pathways of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) identify bond dissociation energies (BDEs) for C–Cl (250–300 kJ/mol) and C–N (150–200 kJ/mol). Transition-state analysis predicts HCl elimination as the primary degradation route. Validate with TGA-MS to correlate mass loss with evolved gases (e.g., m/z 36 for HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.